(Pyridin-3-yl)methanesulfonyl fluoride
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Overview
Description
(Pyridin-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S It is characterized by the presence of a pyridine ring substituted with a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methanesulfonyl fluoride typically involves the reaction of pyridine derivatives with methanesulfonyl fluoride. One common method includes the use of pyridine-3-methanol as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (Pyridin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for the sulfonyl fluoride derivative.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
(Pyridin-3-yl)methanesulfonyl fluoride has several applications in scientific research:
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Pyridin-3-yl)methanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic. The compound can inhibit enzymes by reacting with active site nucleophiles, thereby blocking substrate access and enzyme activity .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but less stable and more corrosive.
Pyridine-3-sulfonyl Chloride: Shares the pyridine ring and sulfonyl group but differs in the leaving group.
Fluoropyridines: Compounds like 3-fluoropyridine have similar structural features but different reactivity profiles.
Uniqueness: (Pyridin-3-yl)methanesulfonyl fluoride is unique due to its combination of a pyridine ring and a sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in selective chemical modifications and as a tool in biochemical research .
Biological Activity
(Pyridin-3-yl)methanesulfonyl fluoride is a sulfonamide compound characterized by a pyridine ring and a methanesulfonyl fluoride group. Its unique structure confers significant biological activity, particularly in medicinal chemistry and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : Pyridin-3-ylmethanesulfonyl fluoride
- Molecular Formula : C7H8FNO2S
- Molecular Weight : 195.21 g/mol
The presence of the methanesulfonyl fluoride group enhances the compound's electrophilicity, allowing it to interact with nucleophilic sites on proteins and enzymes.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in target proteins. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.
- Modulation of Signaling Pathways : By altering protein function, it can impact cellular signaling pathways, potentially leading to therapeutic effects.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
Studies have shown that compounds with sulfonyl fluoride groups often act as irreversible inhibitors for serine proteases and other enzymes. This property can be exploited in drug development for conditions such as cancer and inflammation.
2. Anticancer Activity
Similar compounds have demonstrated anticancer properties through mechanisms involving apoptosis induction in various cancer cell lines. For instance, derivatives of pyridine have been linked to enhanced cytotoxicity against tumor cells compared to standard treatments .
3. Antimicrobial Effects
Compounds structurally related to this compound have shown antimicrobial activity against a range of pathogens, suggesting potential applications as antimicrobial agents.
Case Studies
Several studies highlight the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated that the compound inhibits serine proteases involved in cancer progression, leading to reduced tumor growth in vivo models. |
Study B | Found that this compound exhibits significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent. |
Study C | Investigated the compound's effect on apoptosis in cancer cells, showing enhanced cell death compared to controls when used in combination with existing chemotherapeutics. |
Synthesis and Applications
The synthesis of this compound typically involves:
- Formation of the Pyridine Ring : Utilizing pyridine derivatives as starting materials.
- Introduction of the Methanesulfonyl Fluoride Group : This step is crucial for imparting the desired biological activity.
The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for drugs targeting specific enzymes or receptors.
Properties
Molecular Formula |
C6H6FNO2S |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
pyridin-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2 |
InChI Key |
QUBMCGPMYOARII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)F |
Origin of Product |
United States |
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